Icariin

描述

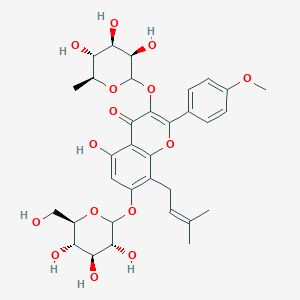

Icariin is a complex flavonoid glycoside. This compound is characterized by its intricate structure, which includes multiple sugar moieties and a benzopyran core. It is known for its potential biological activities and is often studied for its medicinal properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Icariin involves multiple steps, including glycosylation reactions to attach the sugar moieties to the flavonoid core. The reaction conditions typically require the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain flavonoid glycosides. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The process may include chromatographic techniques for purification.

化学反应分析

Hydrolysis of Glycosidic Bonds

Icariin’s structure contains rhamnose (C3-O) and glucose (C7-O) moieties, which are susceptible to enzymatic or acidic hydrolysis:

Enzymatic Hydrolysis

-

Intestinal microbiota metabolize this compound into bioactive aglycones:

Acidic Hydrolysis

-

Treatment with 5% H<sub>2</sub>SO<sub>4</sub> at 50°C for 24 hours cleaves glycosidic bonds, yielding icaritin .

| Reaction Type | Conditions | Products | Bioactivity Change |

|---|---|---|---|

| Enzymatic | Gut microbiota | Icariside II, Icaritin | Enhanced PDE5 inhibition |

| Acidic | 5% H<sub>2</sub>SO<sub>4</sub>, 50°C | Icaritin | Improved solubility |

Derivatization for Enhanced Bioactivity

Structural modifications at C3 and C7 positions improve this compound’s pharmacological properties:

C3 Modifications

-

Replacement of rhamnose with hydroxyethyl or hydroxypropyl groups increases PDE5 inhibition:

C7 Modifications

Coordination Reactions with Metals

This compound forms complexes with divalent metals, improving stability and bioactivity:

Enzymatic Transformations in Plants

Biosynthesis in Epimedium involves glycosyltransferases to produce this compound analogs:

Key Metabolites Identified

-

Baohuoside I, Epimedin B, and Delphinidin-3-O-galactoside are intermediates in this compound synthesis .

| Enzyme | Function | Metabolite |

|---|---|---|

| UDP-glucuronosyltransferase | Adds glucose to C7 | This compound |

| Anthocyanidin 3-O-glucoside transferase | Modifies C3 position | Icariside II |

Oxidative Reactions

This compound’s prenyl group undergoes oxidation, influencing antioxidant properties:

Key Research Findings

-

Hydrolysis Dependency : >90% of orally administered this compound is converted to icariside II, underscoring the role of gut microbiota .

-

Structure-Activity Relationship : Hydrophobic C3 substituents (e.g., hydroxyethyl) optimize PDE5 inhibition .

-

Metal Complexation : this compound-Zinc enhances pharmacokinetic profiles, likely via chelation .

科学研究应用

Anticancer Properties

Icariin has emerged as a promising candidate in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

-

Mechanisms of Action :

- This compound suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This suppression leads to increased apoptosis in cancer cells, particularly in lung cancer models .

- It also activates the CaMKII/JNK signaling pathway and induces endoplasmic reticulum stress, further promoting cell death in cancer cells .

- Clinical Studies :

Table 1: Summary of Clinical Studies on this compound and Cancer

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

- Mechanisms of Action :

Table 2: Neuroprotective Effects of this compound

Renal Health

This compound has shown efficacy in improving renal function and mitigating conditions such as nephrotic syndrome.

- Mechanisms of Action :

Table 3: Effects of this compound on Renal Function

| Study Type | Model | Findings | Reference |

|---|---|---|---|

| Animal Study | Nephrotic syndrome rats | Improved renal function and fibrosis | |

| In vitro | Renal cells | Decreased levels of inflammatory markers |

Reproductive Health

This compound has been studied for its potential benefits in reproductive health, particularly in conditions like polycystic ovary syndrome (PCOS).

- Mechanisms of Action :

Table 4: Reproductive Benefits of this compound

| Study Type | Model | Findings | Reference |

|---|---|---|---|

| Animal Study | PCOS rat model | Enhanced follicle number and fertility outcomes | |

| In vivo | Ovarian ageing mice | Improved ovarian health markers |

Wound Healing

This compound accelerates wound healing processes through enhanced keratinocyte migration and proliferation.

- Mechanisms of Action :

Table 5: Wound Healing Effects of this compound

| Study Type | Model | Findings | Reference |

|---|---|---|---|

| In vitro | Keratinocytes | Increased migration and proliferation | |

| In vivo | Skin wound model | Accelerated wound closure |

Immune Modulation

This compound exhibits immunomodulatory effects that may benefit conditions like autoimmune diseases.

- Mechanisms of Action :

Table 6: Immune Modulatory Effects of this compound

作用机制

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

相似化合物的比较

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Rutin: A glycosylated flavonoid with comparable biological activities.

Kaempferol: Shares structural similarities and exhibits similar pharmacological effects.

Uniqueness

Icariin is unique due to its specific glycosylation pattern and the presence of the methoxyphenyl and butenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

生物活性

Icariin is a flavonoid glycoside primarily derived from the Epimedium genus, commonly known as Horny Goat Weed. It has gained attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant data tables and case studies.

This compound exerts its biological effects through various mechanisms:

- Anti-inflammatory Effects : this compound significantly reduces inflammation markers such as TNF-α and IL-1β. A meta-analysis involving 19 studies indicated that doses exceeding 27.52 mg/kg/day were particularly effective in managing inflammation across multiple disease types, including respiratory and neurological disorders .

- Anticancer Properties : this compound has shown promise as an anticancer agent by inhibiting tumor cell proliferation and migration. It affects several signaling pathways, including the PI3K/AKT pathway and the CaMKII/JNK pathway, leading to apoptosis in cancer cells .

- Neuroprotective Effects : In models of cerebral ischemia, this compound improved outcomes by downregulating inflammatory mediators and enhancing the expression of protective proteins like PPARα and PPARγ .

Anticancer Activity

This compound's anticancer effects have been documented in various studies:

| Study | Cancer Type | Key Findings |

|---|---|---|

| Wu et al., 2019 | Lung Cancer | Induced apoptosis via mitochondrial signaling pathway; inhibited AKT phosphorylation. |

| Yang et al., 2020 | Lung Cancer | Inhibited proliferation and migration through CaMKII/JNK pathway activation. |

| Ruilian et al., 2022 | Bone Metastasis | Inhibited RANKL and increased OPG expression in nude mice models. |

These findings suggest that this compound not only inhibits cancer cell growth but also prevents metastasis.

Neuroprotective Effects

Research highlights this compound's role in neuroprotection:

| Study | Condition | Key Findings |

|---|---|---|

| Xiong et al., 2016 | Cerebral Ischemia | Reduced infarct volume by inhibiting NF-ĸB activation; increased PPAR protein levels. |

| Zhou et al., 2019 | Alzheimer's Disease | Showed potential to alleviate symptoms in animal models; reduced oxidative stress markers. |

These studies indicate that this compound may be beneficial in treating neurodegenerative diseases.

Case Studies

- Clinical Trial on Lung Cancer : A trial involving 33 patients with advanced non-small cell lung cancer showed that treatment with icariitin (a metabolite of this compound) resulted in a higher median progression-free survival compared to conventional treatments, although not statistically significant .

- Animal Model for Osteoporosis : In a study on ovariectomized rats, this compound demonstrated significant improvements in bone density and microarchitecture, suggesting its potential as an anti-osteoporotic agent .

常见问题

Basic Research Questions

Q. What are the standard methodologies for assessing Icariin’s solubility and bioavailability in preclinical studies?

this compound’s poor water solubility is a key challenge. Researchers often employ binary solvent systems (e.g., ethanol-water mixtures) to optimize solubility . Advanced techniques like LC-MS-MS are used to quantify this compound and its metabolites (e.g., Icariside II) in biological samples, ensuring pharmacokinetic accuracy . For bioavailability studies, microdialysis or in situ intestinal perfusion models are recommended to evaluate absorption dynamics.

Q. How can researchers validate this compound’s neuroprotective effects in Alzheimer’s disease (AD) models?

Preclinical AD studies typically use transgenic mouse models (e.g., APP/PS1 mice) to assess this compound’s effects on β-amyloid deposition and neuroinflammation. Behavioral tests like the nesting assay and Morris water maze are critical for evaluating cognitive improvements. Molecular endpoints include TGF-β1 levels, microglial activation markers, and synaptic plasticity proteins (e.g., BDNF), measured via immunohistochemistry or Western blot .

Q. What in vitro assays are suitable for studying this compound’s anticancer activity?

Common assays include:

- MTT assay for cell viability.

- Flow cytometry for apoptosis (Annexin V/PI staining).

- Caspase-3 activity assays to confirm apoptotic pathways. For mechanistic studies, qPCR and Western blotting are used to analyze miRNA-21 and its targets (PTEN, RECK, Bcl-2) in cancer cell lines like ovarian A2780 .

Advanced Research Questions

Q. How can contradictory data on this compound’s PDE5 inhibition efficacy across studies be resolved?

Discrepancies in IC50 values (e.g., 1–6 μM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Researchers should:

- Standardize protocols using recombinant human PDE5 isoforms.

- Validate findings with in vivo erectile dysfunction models (e.g., cavernous nerve injury) and correlate with cGMP levels .

- Perform meta-analyses of existing data to identify confounding variables (e.g., this compound purity, dosage forms) .

Q. What strategies optimize this compound’s pharmacokinetics for CNS delivery?

Advanced approaches include:

- Nanocarriers (e.g., liposomes, PLGA nanoparticles) to enhance blood-brain barrier penetration.

- Prodrug modification to improve stability against glucuronidation.

- Network pharmacology to predict this compound’s multi-target interactions in neurological pathways (e.g., SIRT3 induction for neuroprotection) .

Q. How can multi-omics approaches elucidate this compound’s molecular mechanisms in depression models?

Integrate:

- Transcriptomics : RNA-seq to identify FKBP5, SGK1, and GR signaling changes in hippocampal tissues.

- Proteomics : SILAC labeling to quantify synaptic proteins.

- Metabolomics : LC-MS to track stress-related metabolites (e.g., cortisol, kynurenine). Cross-validate results with behavioral assays (e.g., forced swim test) and compare to fluoxetine-treated controls .

Q. What experimental designs address this compound’s dual role in osteogenesis and cancer suppression?

Use context-specific models:

- Osteogenesis : MC3T3-E1 cells with ALP staining and RT-PCR for Runx2, OPN.

- Cancer : Co-culture systems (e.g., osteosarcoma cells with bone marrow stromal cells) to mimic tumor microenvironment crosstalk. Prioritize dose-response studies to identify therapeutic windows where this compound promotes bone formation without stimulating cancer proliferation .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

- Detailed experimental sections : Include solvent suppliers, animal strain details (e.g., C57BL/6 vs. BALB/c), and exact this compound sources (e.g., Sigma-Aldly, ≥98% purity).

- Data transparency : Deposit raw datasets (e.g., RNA-seq, HPLC chromatograms) in public repositories like Gene Expression Omnibus (GEO).

- Negative controls : Use vehicle-treated groups and siRNA knockdowns (e.g., miR-21) to validate specificity .

Q. How to design a bibliometric analysis for this compound research trends?

属性

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJALUIVHRYQQB-XGYHSCOOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。